molecular formula C11H14FN B13077022 (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine

(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine

Cat. No.: B13077022
M. Wt: 179.23 g/mol
InChI Key: VVKUNLLPKQCGHF-LLVKDONJSA-N
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Description

Contemporary Significance of Chiral Nitrogen-Containing Heterocycles in Research

Chiral nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, forming the core structure of a vast array of biologically active compounds. nih.gov Their significance stems from their unique three-dimensional arrangements, which allow for specific interactions with biological targets like enzymes and receptors.

Key Areas of Impact:

Medicinal Chemistry: A significant percentage of pharmaceuticals contain chiral nitrogen heterocycles. The pyrrolidine (B122466) motif, in particular, is a key structural component in numerous approved drugs and clinical candidates. nih.gov

Asymmetric Catalysis: Chiral amines, including pyrrolidine derivatives, are widely employed as organocatalysts. rsc.orgnih.gov They can activate substrates through the formation of chiral iminium ions or enamines, facilitating a variety of enantioselective transformations. rsc.org

Natural Product Synthesis: Many alkaloids and other natural products feature chiral pyrrolidine rings. The development of synthetic routes to these molecules often relies on the stereocontrolled synthesis of the pyrrolidine core. researchgate.net

The continued exploration of chiral nitrogen-containing heterocycles is driven by the demand for more efficient, selective, and sustainable synthetic methods in the production of enantiomerically pure compounds.

Enantioselective Synthetic Strategies for Pyrrolidine Scaffolds

The construction of chiral pyrrolidine scaffolds with high enantiomeric purity is a central theme in modern organic synthesis. A multitude of strategies have been developed to achieve this, broadly categorized as follows:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids like L-proline, to construct more complex chiral pyrrolidine derivatives. researchgate.net

Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Key methods include:

Hydrogenation: Asymmetric hydrogenation of prochiral precursors is a widely used industrial method.

Cycloaddition Reactions: Catalytic asymmetric 1,3-dipolar cycloadditions are a highly effective means of constructing the pyrrolidine ring with control over multiple stereocenters. nih.gov

C-H Functionalization: Direct, enantioselective functionalization of C-H bonds offers an atom-economical route to substituted pyrrolidines.

Substrate-Controlled Synthesis: In this method, the stereochemical outcome of a reaction is dictated by a chiral center already present in the substrate molecule.

Organocatalysis: Chiral pyrrolidine derivatives themselves are often used as catalysts. For instance, diarylprolinol silyl (B83357) ethers have proven to be highly effective in a wide range of chemical transformations. nih.gov

Positioning of (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine within the Landscape of Chiral Amines

This compound is a chiral secondary amine that belongs to the class of 2-substituted pyrrolidines. Its structure is characterized by a pyrrolidine ring with a (4-fluorophenyl)methyl group at the 2-position, with the stereochemistry defined as (R) at this chiral center.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features allow for its positioning within the broader landscape of chiral amines based on the established roles of analogous compounds.

Structural Features and Potential Applications:

Chiral Scaffold: The (R)-configured stereocenter makes it a valuable chiral building block for the synthesis of more complex enantiomerically pure molecules, particularly in the pharmaceutical industry. chemimpex.com

Secondary Amine: The presence of the N-H group allows it to act as a nucleophile or a base. It can also serve as a handle for further functionalization.

Fluorophenyl Group: The 4-fluorophenyl moiety can influence the compound's electronic properties and its potential for intermolecular interactions, such as pi-stacking. The fluorine atom can also enhance metabolic stability and bioavailability in medicinal chemistry contexts. chemimpex.com

Organocatalysis: Given that many chiral 2-substituted pyrrolidines are effective organocatalysts, it is plausible that this compound could function as a catalyst in asymmetric reactions, promoting the formation of chiral products with high enantioselectivity. rsc.orgrsc.org

The compound can be viewed as a functional analogue of other well-known 2-benzylpyrrolidine (B112527) derivatives, which have been explored for their catalytic activity and as intermediates in the synthesis of biologically active compounds. researchgate.net Its specific stereochemistry and the presence of the fluorine atom provide a unique combination of properties that could be exploited in various areas of chemical research.

Below is a table summarizing the key attributes and potential roles of this compound.

FeatureDescriptionPotential Significance
Core Structure Chiral 2-substituted pyrrolidineValuable building block in asymmetric synthesis.
Stereochemistry (R)-configuration at C2Enables stereoselective synthesis of target molecules.
Functional Group Secondary amineSite for further chemical modification and catalytic activity.
Substituent (4-fluorophenyl)methylInfluences electronic properties, metabolic stability, and potential for non-covalent interactions.
Potential Roles Chiral auxiliary, organocatalyst, intermediate for pharmaceuticalsVersatile compound for various applications in organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2/t11-/m1/s1

InChI Key

VVKUNLLPKQCGHF-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC=C(C=C2)F

Canonical SMILES

C1CC(NC1)CC2=CC=C(C=C2)F

Origin of Product

United States

Advanced Spectroscopic Characterization of 2r 2 4 Fluorophenyl Methyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine, distinct signals corresponding to the protons in different chemical environments are expected. The aromatic protons of the 4-fluorophenyl group would likely appear as two doublets of doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge would exhibit more complex splitting patterns in the upfield region of the spectrum. The NH proton of the pyrrolidine ring is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH (ortho to F) ~7.20 Doublet of doublets
Aromatic CH (meta to F) ~7.05 Doublet of doublets
Pyrrolidine-CH Multiplet Multiplet
CH₂-Ar Multiplet Multiplet
Pyrrolidine-CH₂ Multiplets Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The 4-fluorophenyl group would show four distinct signals in the aromatic region (approximately δ 115-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF). The carbons of the pyrrolidine ring and the methylene bridge would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C-F (Aromatic) ~162 (d, ¹JCF ≈ 245 Hz)
C-H (Aromatic, ortho to F) ~130 (d, ³JCF ≈ 8 Hz)
C-H (Aromatic, meta to F) ~115 (d, ²JCF ≈ 21 Hz)
C-ipso (Aromatic) ~135 (d, ⁴JCF ≈ 3 Hz)
Pyrrolidine-CH ~60
CH₂-Ar ~45

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the pyrrolidine ring, as well as between the benzylic protons and the proton at the C2 position of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the CH₂ group in the methylene bridge would show a correlation between its proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the benzylic protons to the aromatic carbons would confirm the connectivity of the (4-fluorophenyl)methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the pyrrolidine ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. A strong absorption band around 1220 cm⁻¹ would be characteristic of the C-F stretching vibration.

Predicted IR Data

Functional Group Predicted Absorption (cm⁻¹)
N-H Stretch 3300-3500 (broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Stretch 1500-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-fluorophenyl group in this compound is the primary chromophore. It is expected to exhibit absorption bands in the UV region, typically around 260-270 nm, corresponding to the π → π* transitions of the benzene ring. The presence of the fluorine substituent may cause a slight shift in the absorption maximum compared to unsubstituted benzene.

Predicted UV-Vis Data

Transition Predicted λmax (nm)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₁H₁₄FN), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the methylene group and the pyrrolidine ring, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation corresponding to the 4-fluorobenzyl fragment (m/z 109). Another common fragmentation pathway for pyrrolidines involves the loss of groups adjacent to the nitrogen atom.

Predicted Mass Spectrometry Data

Ion Predicted m/z
[M]⁺ 179.11
[M - H]⁺ 178.10
[C₇H₆F]⁺ (4-fluorobenzyl cation) 109.04

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